molecular formula C8H11NS B12337201 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Cat. No.: B12337201
M. Wt: 153.25 g/mol
InChI Key: QCMKVZZHNHJLAQ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-thieno[3,2-c]azepine is a heterocyclic compound that features a fused ring system combining a thiophene ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-thieno[3,2-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4H,5H,6H,7H,8H-thieno[3,2-c]azepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-thieno[3,2-c]azepine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

Biological Activity

5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine (CAS Number: 50615-18-4) is a heterocyclic compound that has garnered interest for its potential biological activities. This compound features a thienoazepine structure, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound based on existing research findings and case studies.

  • Molecular Formula : C₈H₁₁NS
  • Molecular Weight : 153.245 g/mol
  • LogP : 2.1127
  • Polar Surface Area (PSA) : 40.27 Ų

Anti-inflammatory Activity

Recent studies have indicated that compounds with thieno[3,2-c]azepine scaffolds exhibit significant anti-inflammatory properties. For instance, research has shown that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These compounds demonstrated comparable efficacy to the reference drug Indomethacin in reducing paw edema in rat models, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Compounds similar to this compound have also been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains and fungi. For example, thiazole derivatives have shown effectiveness against pathogens like Candida albicans and Aspergillus niger, highlighting the potential for thieno-based compounds in treating infections .

Cytotoxicity and Antitumor Potential

The cytotoxic effects of thieno[3,2-c]azepine derivatives have been evaluated in several studies. It has been reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the thieno ring can enhance cytotoxicity against certain tumor types .

Study on Anti-inflammatory Effects

A study published in 2017 investigated the anti-inflammatory effects of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. The results showed that compounds A2 and A6 significantly inhibited the secretion of inflammatory cytokines (TNF-α and IL-6) in macrophages at a concentration of 10 μM. The compounds acted through inhibition of NF-κB and MAPK pathways, demonstrating their potential as anti-inflammatory agents .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives related to thieno structures. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) against Streptococcus spp. and Micrococcus luteus, indicating their potential as novel antimicrobial agents. The presence of specific substituents was found to enhance activity against these pathogens .

Summary Table of Biological Activities

Activity Tested Compound Target Outcome
Anti-inflammatoryTetrahydrobenzo[4,5]thienoMacrophagesInhibition of TNF-α, IL-6
AntimicrobialThiazole derivativesBacterial/Fungal strainsMIC values ranging from 0.7–15.62 μg/mL
CytotoxicityThieno derivativesCancer cell linesInduction of apoptosis

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

InChI

InChI=1S/C8H11NS/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2

InChI Key

QCMKVZZHNHJLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CS2

Origin of Product

United States

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